2-Bromo-1-(furan-3-yl)-4-methylpentan-1-one
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Overview
Description
2-Bromo-1-(furan-3-yl)-4-methylpentan-1-one is an organic compound that belongs to the class of brominated ketones This compound features a furan ring, a bromine atom, and a methyl group attached to a pentanone backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-1-(furan-3-yl)-4-methylpentan-1-one typically involves the bromination of a precursor compound. One common method is the bromination of 1-(furan-3-yl)-4-methylpentan-1-one using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst or under UV light. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to control the reaction rate and yield.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction conditions, minimizing the risk of side reactions and maximizing efficiency.
Chemical Reactions Analysis
Types of Reactions: 2-Bromo-1-(furan-3-yl)-4-methylpentan-1-one can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The furan ring can be oxidized to form furan derivatives with different functional groups.
Reduction Reactions: The carbonyl group can be reduced to form alcohols or other reduced derivatives.
Common Reagents and Conditions:
Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products Formed:
Substitution: Formation of substituted furan derivatives.
Oxidation: Formation of furan carboxylic acids or aldehydes.
Reduction: Formation of alcohols or alkanes.
Scientific Research Applications
2-Bromo-1-(furan-3-yl)-4-methylpentan-1-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of fine chemicals and as a building block for various industrial applications.
Mechanism of Action
The mechanism of action of 2-Bromo-1-(furan-3-yl)-4-methylpentan-1-one involves its interaction with specific molecular targets. The bromine atom and the furan ring play crucial roles in its reactivity and binding affinity. The compound may interact with enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
- 2-Bromo-1-(furan-2-yl)ethan-1-one
- 3-(5-Bromo-furan-2-yl)-1-pyridin-3-yl-propenone
- 1-(3-Bromo-4-methoxyphenyl)-3-(1,3-diphenyl-1H-pyrazol-4-yl)-2-propen-1-one
Uniqueness: 2-Bromo-1-(furan-3-yl)-4-methylpentan-1-one is unique due to its specific structural features, including the position of the bromine atom and the furan ring
Properties
CAS No. |
90605-43-9 |
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Molecular Formula |
C10H13BrO2 |
Molecular Weight |
245.11 g/mol |
IUPAC Name |
2-bromo-1-(furan-3-yl)-4-methylpentan-1-one |
InChI |
InChI=1S/C10H13BrO2/c1-7(2)5-9(11)10(12)8-3-4-13-6-8/h3-4,6-7,9H,5H2,1-2H3 |
InChI Key |
ZDFHBEIPUACPHM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC(C(=O)C1=COC=C1)Br |
Origin of Product |
United States |
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